molecular formula C9H12BrNO2S B1337917 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide CAS No. 3446-91-1

4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide

Cat. No. B1337917
CAS RN: 3446-91-1
M. Wt: 278.17 g/mol
InChI Key: KTFSQBCKLKHZRU-UHFFFAOYSA-N
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Description

The compound "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide" is a brominated sulfonamide derivative. Sulfonamides are a group of organic compounds that contain the sulfonamide functional group, which is typically characterized by the presence of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. These compounds are known for their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of brominated sulfonamide derivatives can involve various chemical reactions, including halogenation, aminohalogenation, and reactions with electrophiles. For instance, the synthesis of a related compound, (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide, was achieved through an aminohalogenation reaction of ethyl 2-methylpenta-2,3-dienoate with TsNBr2 . Another example is the synthesis of N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide, which involved the reaction of benzenesulfonamide with camphene in the presence of N-bromosuccinimide . These methods highlight the versatility of brominated sulfonamides' synthesis.

Molecular Structure Analysis

The molecular structure of brominated sulfonamide derivatives can be determined using various analytical techniques such as X-ray diffraction analysis, NMR spectroscopy, and mass spectrometry. For example, the crystal structure of a related compound was determined using single-crystal X-ray diffraction, which provided detailed information about the molecular geometry and the arrangement of atoms within the crystal lattice . Similarly, NMR spectroscopy and mass spectrometry are essential tools for elucidating the structure of these compounds .

Chemical Reactions Analysis

Brominated sulfonamide derivatives can participate in a variety of chemical reactions. For instance, the presence of a bromomethyl group can facilitate further functionalization through nucleophilic substitution reactions. The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups on the aromatic ring, which can affect the electron density and thus the reactivity of the bromomethyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated sulfonamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the poor water solubility of some sulfonamide derivatives necessitates the development of suitable formulations for their application as therapeutic agents . The presence of substituents on the aromatic ring can also affect the compound's acidity, as indicated by the pKa values, which in turn can influence the compound's behavior in different pH environments .

Scientific Research Applications

  • Synthesis of Eprosartan

    • Field : Pharmaceutical Chemistry
    • Application : 4-(Bromomethyl)benzoic acid, a similar compound, is used as an intermediate in the synthesis of eprosartan . Eprosartan is an antihypertensive agent .
    • Method : The specific synthesis process is not detailed in the source, but it typically involves various stages of chemical reactions .
    • Results : The outcome is the production of eprosartan, an effective antihypertensive agent .
  • Preparation of Temoporfin

    • Field : Photodynamic Therapy
    • Application : 4-(Bromomethyl)benzoic acid is used in the preparation of 5,10,15,20-tetra(m-hydroxyphenyl)chlorin (temoporfin) , a second-generation photosensitizer used in photodynamic therapy .
    • Method : The specific preparation process is not detailed in the source, but it typically involves various stages of chemical reactions .
    • Results : The outcome is the production of temoporfin, a photosensitizer used in photodynamic therapy .
  • Synthesis of Block Copolymers

    • Field : Polymer Chemistry
    • Application : A similar compound, 4-bromomethyl benzoyl chloride, is used in the synthesis of poly(styrene-b-methyl methacrylate) block copolymers .
    • Method : The synthesis is achieved via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using a RAFT-macro agent .
    • Results : The products were characterized by FT-IR, 1H-NMR, GPC, and TGA . The Mn,GPC values of the copolymers were between 24,900 g.mol −1 and 74,100 g.mol −1 .
  • Bromothymol Blue

    • Field : Chemistry
    • Application : Bromothymol blue, a compound with a similar bromomethyl group, is a pH indicator . It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7) . A common use is for measuring the presence of carbonic acid in a liquid .
    • Method : It is typically sold in solid form as the sodium salt of the acid indicator .
    • Results : It can appear yellow or blue, depending on whether it is in protonated or deprotonated form .
  • Bromomethylation of Thiols

    • Field : Organic Chemistry
    • Application : An efficient method for the bromomethylation of thiols has been developed, which advantageously minimizes the generation of highly toxic byproducts . The preparation of structurally diverse α-bromomethyl sulfides illustrates the chemotolerant applicability .
    • Method : The bromomethylation of thiols is achieved using paraformaldehyde and HBr/AcOH .
    • Results : The products were characterized by various methods .
  • Synthesis of Benzyl(bromomethyl)sulfane

    • Field : Organic Chemistry
    • Application : An efficient method for the bromomethylation of thiols has been developed, which advantageously minimizes the generation of highly toxic byproducts . The preparation of structurally diverse α-bromomethyl sulfides illustrates the chemotolerant applicability .
    • Method : The bromomethylation of thiols is achieved using paraformaldehyde and HBr/AcOH .
    • Results : The products were characterized by various methods .
  • Bromomethylation of 4-Methylbenzenethiol

    • Field : Organic Chemistry
    • Application : Bromo(4-nitrobenzylation) or bromoethylation of 4-methylbenzenethiol using electrophilic 4-nitrobenzaldehyde or acetaldehyde .
    • Method : The specific bromomethylation process is not detailed in the source, but it typically involves various stages of chemical reactions .
    • Results : The products were characterized by various methods .

Safety And Hazards

Benzenesulfonamides can be hazardous if ingested, inhaled, or come into contact with the skin . They can cause skin and eye irritation, and may be harmful if swallowed . Proper safety precautions should be taken when handling these compounds .

properties

IUPAC Name

4-(bromomethyl)-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-11(2)14(12,13)9-5-3-8(7-10)4-6-9/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFSQBCKLKHZRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453160
Record name 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide

CAS RN

3446-91-1
Record name 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3446-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(bromomethyl)-N,N-dimethylbenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

4-(Bromomethyl)benzenesulfonyl chloride (5.0 g, 18.6 mmol) was dissolved in tetrahydrofuran. N,N-dimethylamine (7.7 mL, 15.5 mmol, 2M in tetrahydrofuran) and and N,N-diisopropylethylamine (3.5 mL, 20.1 mmol) were added, and the reaction was allowed to stir at ambient temperature for 2 hours. The reaction was concentrated to an oil that was partitioned between water and ethyl acetate and extracted with ethyl acetate. The organic extracts were combined, washed with brine, dried over Na2SO4, and filtered. The resulting filtrate was concentrated to an oil which deposited needles that were a mixture of the title compound and 4-chloromethyl N,N-dimethylbenzenesulfonamide. The resulting needles were collected. and dried (2.3 g, 44%). ES-MS m/z 534 (M+H) and 578 (M+H)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.7 mL
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Senn, M Ott, J Lanz, R Riedl - Journal of medicinal chemistry, 2017 - ACS Publications
Matrix metalloproteinases (MMPs) play a key role in many diseases like cancer, atherosclerosis or arthritis. Interest in MMP inhibition has been revitalized very recently as the …
Number of citations: 18 0-pubs-acs-org.brum.beds.ac.uk
I Abdiaj, S Cañellas, A Dieguez… - Journal of Medicinal …, 2022 - ACS Publications
Herein, we report an end-to-end process including synthesis, work-up, purification, and post-purification with minimal human intervention using Negishi coupling as a key transformation …
Number of citations: 7 0-pubs-acs-org.brum.beds.ac.uk

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